molecular formula C5H7N3O B13803188 1H-Pyrrole-2-carboximidamide,N-hydroxy-

1H-Pyrrole-2-carboximidamide,N-hydroxy-

Cat. No.: B13803188
M. Wt: 125.13 g/mol
InChI Key: VIJSXGATFLMXMW-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-carboximidamide,N-hydroxy- is a heterocyclic compound with the molecular formula C5H7N3O It is characterized by a pyrrole ring substituted with a carboximidamide and a hydroxy group

Preparation Methods

The synthesis of 1H-Pyrrole-2-carboximidamide,N-hydroxy- typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1H-Pyrrole-2-carboximidamide,N-hydroxy- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using common reducing agents, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Pyrrole-2-carboximidamide,N-hydroxy- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1H-Pyrrole-2-carboximidamide,N-hydroxy- exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1H-Pyrrole-2-carboximidamide,N-hydroxy- can be compared with other similar compounds, such as:

    1H-Pyrrole-2-carboxamide: This compound lacks the hydroxy group, which may result in different chemical properties and reactivity.

    N′-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide: This compound has a methyl group, which can influence its chemical behavior and applications.

The uniqueness of 1H-Pyrrole-2-carboximidamide,N-hydroxy- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

N'-hydroxy-1H-pyrrole-2-carboximidamide

InChI

InChI=1S/C5H7N3O/c6-5(8-9)4-2-1-3-7-4/h1-3,7,9H,(H2,6,8)

InChI Key

VIJSXGATFLMXMW-UHFFFAOYSA-N

Isomeric SMILES

C1=CNC(=C1)/C(=N\O)/N

Canonical SMILES

C1=CNC(=C1)C(=NO)N

Origin of Product

United States

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